molecular formula C20H18N2O2S B15106151 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

Cat. No.: B15106151
M. Wt: 350.4 g/mol
InChI Key: KJJPQRWDBKTVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone is a complex organic compound that features both indole and thiazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with thiazole compounds under acidic or basic conditions. The reaction often requires a catalyst, such as sulfuric acid or methanesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone apart is the combination of both indole and thiazole moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C20H18N2O2S/c1-13-18(20(23)22-11-10-14-6-3-4-9-17(14)22)25-19(21-13)15-7-5-8-16(12-15)24-2/h3-9,12H,10-11H2,1-2H3

InChI Key

KJJPQRWDBKTVDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.